REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([Mg]Br)C.Br[C:15]1[C:16]([N:18]([CH3:32])[C:19](=[O:31])[C:20]=1[C:21]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:23]([CH3:30])[CH:22]=1)=[O:17].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1(C)C=CC=CC=1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:15]2[C:16](=[O:17])[N:18]([CH3:32])[C:19](=[O:31])[C:20]=2[C:21]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]([CH3:30])[CH:22]=2)=[CH:2]1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=O)N(C(C1C1=CN(C2=CC=CC=C12)C)=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the whole was stirred at 40° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
under ice cooling and the whole was stirred
|
Type
|
CUSTOM
|
Details
|
toluene was removed by concentration under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
the resulting concentrate
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel (ethyl acetate:n-hexane=1:1)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C1=C(C(=O)N(C1=O)C)C1=CN(C2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71 mg | |
YIELD: PERCENTYIELD | 96.8% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |